molecular formula C7H19NO3SSi B14255303 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 287184-57-0

2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine

Cat. No.: B14255303
CAS No.: 287184-57-0
M. Wt: 225.38 g/mol
InChI Key: WOQNVKWPLQDKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine: is an organosilicon compound that features both amine and silane functional groups. This compound is of significant interest due to its potential applications in various fields, including material science, chemistry, and biology. The presence of the trimethoxysilyl group allows for the formation of strong bonds with inorganic surfaces, making it useful in surface modification and adhesion promotion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-mercaptoethylamine with trimethoxysilane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group. The general reaction scheme is as follows:

HS-CH2-CH2-NH2+(CH3O)3SiHH2N-CH2-CH2-S-CH2-CH2-Si(OCH3)3\text{HS-CH}_2\text{-CH}_2\text{-NH}_2 + \text{(CH}_3\text{O)}_3\text{SiH} \rightarrow \text{H}_2\text{N-CH}_2\text{-CH}_2\text{-S-CH}_2\text{-CH}_2\text{-Si(OCH}_3\text{)}_3 HS-CH2​-CH2​-NH2​+(CH3​O)3​SiH→H2​N-CH2​-CH2​-S-CH2​-CH2​-Si(OCH3​)3​

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as platinum or palladium can also enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the silane group, to form silanols.

    Substitution: The methoxy groups on the silicon atom can be substituted with other alkoxy groups or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Silanols.

    Substitution: Alkoxy or halogenated silanes.

Scientific Research Applications

Chemistry

In chemistry, 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine is used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of hybrid organic-inorganic materials.

Biology

In biological research, this compound is used for surface modification of biomaterials to improve biocompatibility and reduce biofouling. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.

Medicine

In medicine, the compound is investigated for its potential use in the development of new therapeutic agents and diagnostic tools. Its ability to modify surfaces makes it useful in the creation of medical implants and devices.

Industry

In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve adhesion and durability makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine involves the formation of strong covalent bonds between the silane group and inorganic surfaces. This interaction is facilitated by the hydrolysis of the methoxy groups to form silanols, which then condense with hydroxyl groups on the surface. The amine group can also interact with various substrates, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethanol
  • 2-(Tritylthio)ethanamine

Comparison

  • 2-(Trimethylsilyl)ethanol : This compound lacks the thiol and amine groups, making it less versatile in terms of surface modification and biological applications.
  • 2-(Tritylthio)ethanamine : While this compound contains a thiol group, it lacks the silane functionality, limiting its use in adhesion promotion and surface modification.

Conclusion

2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique combination of functional groups allows for a wide range of applications, making it a valuable tool in scientific research and industrial processes.

Properties

CAS No.

287184-57-0

Molecular Formula

C7H19NO3SSi

Molecular Weight

225.38 g/mol

IUPAC Name

2-(2-trimethoxysilylethylsulfanyl)ethanamine

InChI

InChI=1S/C7H19NO3SSi/c1-9-13(10-2,11-3)7-6-12-5-4-8/h4-8H2,1-3H3

InChI Key

WOQNVKWPLQDKBF-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCSCCN)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.